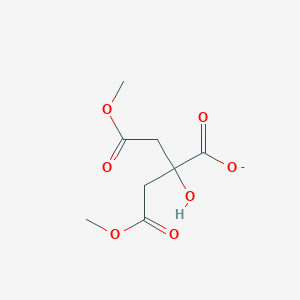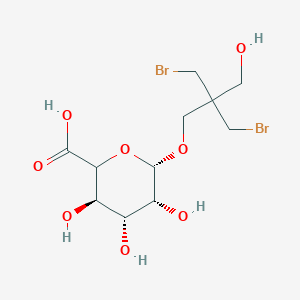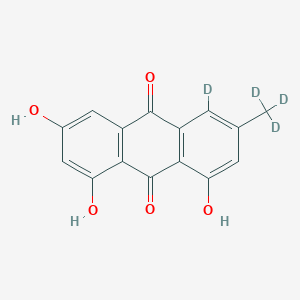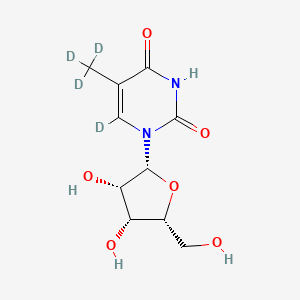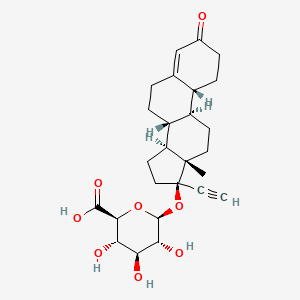
醋酸铽(III) 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium(III) acetate hydrate is a crystalline compound with the chemical formula Tb(CH₃CO₂)₃·xH₂O. It is known for its high boiling and melting points. Due to its luminescent properties, it is primarily used as a precursor in the production of phosphors, scintillators, catalysts, and magneto-optic materials .
科学研究应用
Terbium(III) acetate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor to prepare terbium oxide catalysts and as a dopant in various materials.
Biology: Employed in the fabrication of photoluminescent carbon quantum dots for biological imaging.
Industry: Utilized in the production of phosphors for color TV tubes, special lasers, and solid-state devices.
作用机制
Target of Action
Terbium(III) Acetate Hydrate is primarily used as a precursor in the production of various materials. Its primary targets are the materials it helps to produce, such as phosphors, scintillators, catalysts, and magneto-optic materials . These materials play crucial roles in various industries, including electronics, optics, and catalysis.
Mode of Action
Terbium(III) Acetate Hydrate interacts with its targets through chemical reactions. For instance, it can be used as a precursor to prepare terbium oxide catalyst . It can also act as a surface passivator to fabricate photoluminescent carbon quantum dots , and as a dopant to prepare Li co-doped ZnO nanoparticles .
Biochemical Pathways
For example, it can be used to prepare terbium oxide catalyst, which can then be used in various chemical reactions .
Result of Action
The result of Terbium(III) Acetate Hydrate’s action is the production of various materials with specific properties. For instance, it can help produce phosphors that exhibit luminescent properties . It can also aid in the creation of catalysts that can speed up chemical reactions .
Action Environment
The action of Terbium(III) Acetate Hydrate can be influenced by various environmental factors. For example, the tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Therefore, temperature plays a crucial role in its stability and efficacy. Additionally, it is soluble in water and moderately soluble in strong mineral acids , indicating that the solvent used can also affect its action.
生化分析
Biochemical Properties
It is known that it can be used as a precursor to prepare terbium oxide catalyst , a surface passivator to fabricate photoluminescent carbon quantum dots , and a dopant to prepare Li co-doped ZnO nanoparticles which can be applied in electro-optic and magnetic devices .
Cellular Effects
A study on the effects of Terbium(III) on signaling molecules in horseradish leaves showed that it triggered excessive production of intracellular H2O2 . This increase in H2O2 content stimulated the influx of extracellular Ca2+ and the release of Ca2+ from Ca2+ stores, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .
Molecular Mechanism
It is known that the hydrated Terbium(III) ion can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .
Temporal Effects in Laboratory Settings
The tetrahydrate of Terbium(III) Acetate Hydrate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C .
准备方法
Synthetic Routes and Reaction Conditions: Terbium(III) acetate hydrate can be synthesized by reacting terbium carbonate with acetic acid. The reaction typically involves dissolving terbium carbonate in acetic acid, followed by evaporation or crystallization to obtain the hydrate form .
Industrial Production Methods: In industrial settings, the production of terbium(III) acetate hydrate involves similar methods but on a larger scale. The process ensures high purity and consistency, often involving additional purification steps to remove impurities and achieve the desired quality .
Types of Reactions:
Oxidation: Terbium(III) acetate can undergo oxidation to form terbium(IV) compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Terbium(III) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(II) compounds.
Substitution: Terbium complexes with different ligands.
相似化合物的比较
- Europium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Samarium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
- Holmium(III) acetate hydrate
- Ytterbium(III) acetate tetrahydrate
- Dysprosium(III) acetate hydrate
- Cerium(III) acetate hydrate
Comparison: Terbium(III) acetate hydrate is unique due to its specific luminescent properties, which are distinct from other rare earth acetates. While many of these compounds share similar chemical behaviors, terbium’s green fluorescence under ultraviolet light sets it apart, making it particularly valuable in optical and imaging applications .
属性
CAS 编号 |
100587-92-6 |
|---|---|
分子式 |
C2H6O3Tb |
分子量 |
236.99 g/mol |
IUPAC 名称 |
acetic acid;terbium;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChI 键 |
AOPUKHFGCKRYIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.O.[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)
